molecular formula C12H9FO B1293903 1-(4-Fluoronaphthalen-1-yl)ethanone CAS No. 316-68-7

1-(4-Fluoronaphthalen-1-yl)ethanone

Cat. No. B1293903
CAS RN: 316-68-7
M. Wt: 188.2 g/mol
InChI Key: GAMOBQXCYKWQLT-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluoronaphthalen-1-yl)ethanone is a fluorinated organic molecule that is structurally characterized by the presence of a fluoro-substituted naphthalene ring attached to an ethanone group. While the provided papers do not directly discuss this exact compound, they do provide insights into similar fluorinated aromatic compounds and their properties, which can be extrapolated to understand the characteristics of 1-(4-Fluoronaphthalen-1-yl)ethanone.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of the fluorine atom. Paper describes the enantioselective synthesis of a related compound, (S)-(-)-1-(4-fluorophenyl)ethanol, using biocatalysis with Daucus carota cells. This method provides a high enantiomeric excess and yield, suggesting that similar biocatalytic approaches could potentially be applied to synthesize 1-(4-Fluoronaphthalen-1-yl)ethanone with high stereoselectivity.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic ketones is typically characterized by X-ray diffraction (XRD) and optimized using computational methods, as seen in papers and . These papers report that the geometrical parameters of the studied compounds are in agreement with XRD data. The presence of the fluorine atom influences the electronic distribution within the molecule, which can be analyzed through Natural Bond Orbital (NBO) analysis, as mentioned in both papers.

Chemical Reactions Analysis

Fluorinated aromatic ketones are reactive at the carbonyl group due to the electron-withdrawing effect of the fluorine atom, which is highlighted in the molecular electrostatic potential (MEP) analysis in papers and . This reactivity can lead to various chemical reactions, such as nucleophilic addition or condensation. The papers do not provide specific reactions for 1-(4-Fluoronaphthalen-1-yl)ethanone, but the reactivity trends can be inferred from the discussed compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic ketones include their vibrational frequencies, which can be studied using Fourier-transform infrared spectroscopy (FT-IR), as shown in papers and . The HOMO-LUMO analysis in these papers is used to determine the charge transfer within the molecules, which is crucial for understanding their reactivity. Additionally, the first hyperpolarizability is calculated to assess the compounds' potential in nonlinear optics. The cytotoxicity and potential biological applications of these compounds are also evaluated through various studies, including molecular docking, as seen in paper .

properties

IUPAC Name

1-(4-fluoronaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMOBQXCYKWQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C2=CC=CC=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185487
Record name 1-(4-Fluoro-1-naphthyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoronaphthalen-1-yl)ethanone

CAS RN

316-68-7
Record name 1-Acetyl-4-fluoronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluoro-1-naphthyl)ethan-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluoro-1-naphthyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluoro-1-naphthyl)ethan-1-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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